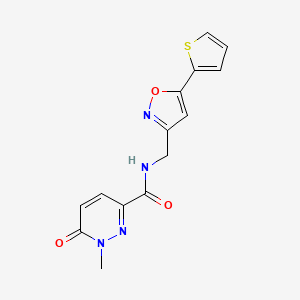

1-methyl-6-oxo-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)-1,6-dihydropyridazine-3-carboxamide

Description

Properties

IUPAC Name |

1-methyl-6-oxo-N-[(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl]pyridazine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4O3S/c1-18-13(19)5-4-10(16-18)14(20)15-8-9-7-11(21-17-9)12-3-2-6-22-12/h2-7H,8H2,1H3,(H,15,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JITSMHGTFPSORC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=CC(=N1)C(=O)NCC2=NOC(=C2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-Methyl-6-oxo-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)-1,6-dihydropyridazine-3-carboxamide, with CAS number 1207029-33-1, is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action of this compound, drawing from diverse sources to provide a comprehensive understanding of its effects.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 316.34 g/mol. It features a dihydropyridazine core with substituents that are believed to enhance its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C14H12N4O3S |

| Molecular Weight | 316.34 g/mol |

| CAS Number | 1207029-33-1 |

Anticancer Activity

Recent studies have highlighted the anticancer potential of similar compounds within the same chemical class. For example, analogs with structural similarities have demonstrated significant cytotoxicity against various cancer cell lines, including MDA-MB-468 and MCF-7. These compounds often exhibit mechanisms involving apoptosis induction and inhibition of key signaling pathways such as PI3K/Akt.

Case Study:

A study evaluating derivatives of isoxazole reported that compounds with similar structures to our target compound induced apoptosis in cancer cells, demonstrating a significant increase in cell death rates compared to controls . Specifically, compounds exhibiting IC50 values below 10 µM were noted for their potent activity against MDA-MB-468 cells, suggesting that our compound may also exhibit similar properties.

Antioxidant Activity

The antioxidant potential of related compounds has been investigated using assays such as ABTS (2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonic acid)). Compounds derived from isoxazole frameworks have shown promising results in scavenging free radicals, which could be an important aspect of their therapeutic profile .

Data Table: Antioxidant Activity Comparison

| Compound | IC50 (μg/mL) |

|---|---|

| Ascorbic Acid | 30.00 |

| Compound A | 28.23 |

| Compound B | 29.50 |

The proposed mechanism for the biological activity of this compound likely involves multiple pathways:

- Inhibition of Cell Proliferation: Similar compounds have been shown to inhibit cell cycle progression in cancer cells.

- Induction of Apoptosis: Flow cytometric analyses have indicated that these compounds can induce apoptosis through mitochondrial pathways.

- Antioxidant Defense Modulation: By reducing oxidative stress markers in cells, these compounds may protect against cellular damage.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds related to the dihydropyridazine structure exhibit significant anticancer properties. For instance, derivatives have been synthesized and assessed for their ability to inhibit various cancer cell lines. The compound's structural features, including the isoxazole and thiophene moieties, contribute to its biological activity.

- Mechanism of Action : The anticancer activity is believed to be mediated through the induction of apoptosis and inhibition of cell proliferation. Specific pathways influenced by these compounds include the modulation of signaling cascades involved in cancer progression.

- Case Studies :

Antimicrobial Properties

Compounds with similar structures have also shown antimicrobial activity. Research indicates that derivatives can effectively inhibit bacterial growth, making them candidates for developing new antibiotics.

- Mechanism of Action : The antimicrobial effects are hypothesized to result from disruption of bacterial cell membranes or interference with essential metabolic pathways.

- Case Studies :

Material Science Applications

The unique chemical structure of this compound allows for exploration in material science, particularly in the development of organic semiconductors and sensors.

- Organic Electronics : The incorporation of thiophene units can enhance electronic properties, making these compounds suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

- Case Studies :

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed analysis:

Table 1: Structural and Functional Comparison

Key Observations:

Structural Divergence :

- The target compound’s pyridazine core contrasts with the β-lactam rings of cephalosporins in . Pyridazines are less common in antibiotics but are explored for kinase inhibition due to their planar, electron-deficient aromatic systems.

- The thiophenyl-isoxazole group in the target compound differs from the thiadiazole and tetrazole substituents in pharmacopeial antibiotics. Thiophene and isoxazole rings may confer distinct electronic properties, influencing bioavailability or target binding .

Synthesis and Analysis: Crystallographic refinement via SHELXL is critical for confirming the stereochemistry of complex heterocycles like cephalosporins. Similar methods would apply to the target compound. Pharmacopeial standards (e.g., USP) mandate rigorous purity and stability testing for antibiotics, as seen in .

Functional Implications: Thiadiazole and tetrazole groups in cephalosporins enhance stability and bacterial target affinity. The thiophenyl-isoxazole in the target compound may optimize lipophilicity or π-π stacking interactions in non-antibiotic applications.

Q & A

Q. What are the typical synthetic routes for 1-methyl-6-oxo-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)-1,6-dihydropyridazine-3-carboxamide?

The synthesis involves multi-step reactions, including:

- Pyridazine ring formation : Condensation reactions between hydrazine derivatives and diketones or keto-esters to form the dihydropyridazine core.

- Thiophene-isoxazole coupling : Substitution reactions to introduce the 5-(thiophen-2-yl)isoxazole moiety, often using Suzuki-Miyaura or nucleophilic aromatic substitution under reflux conditions (e.g., acetonitrile or DMF) .

- Carboxamide linkage : Activation of the carboxylic acid group (e.g., via HOBt/EDCI coupling) followed by reaction with the amine-containing side chain . Purification typically employs column chromatography or recrystallization from ethanol/DMF mixtures .

Q. How is the compound characterized to confirm its structural integrity?

Standard characterization includes:

- Spectroscopy : H NMR and C NMR to verify substituent integration and connectivity. IR spectroscopy confirms carbonyl (C=O, ~1650–1750 cm) and amide (N–H, ~3300 cm) groups .

- Mass spectrometry : High-resolution MS (HRMS) validates the molecular ion peak and fragmentation patterns .

- X-ray crystallography (if crystals are obtainable): Resolves stereochemistry and hydrogen-bonding networks, as demonstrated in structurally related pyrimidine derivatives .

Q. What preliminary assays are used to screen its biological activity?

- Antimicrobial : Broth microdilution assays against Gram-positive/negative bacteria and fungi (e.g., S. aureus, E. coli, C. albicans) with MIC (Minimum Inhibitory Concentration) determination .

- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity (IC values) .

- Enzyme inhibition : Fluorometric assays targeting kinases or proteases, leveraging the compound’s hydrogen-bonding motifs .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production?

- Reaction solvent tuning : Replace high-boiling solvents (e.g., DMF) with ionic liquids or microwave-assisted synthesis to reduce reaction time .

- Catalyst selection : Transition-metal catalysts (e.g., Pd/C for coupling reactions) improve regioselectivity and yield .

- Process control : Use inline FTIR or HPLC monitoring to track intermediate formation and adjust stoichiometry dynamically .

Q. What strategies resolve contradictory bioactivity data across studies?

- Purity validation : Ensure >95% purity via HPLC (C18 column, acetonitrile/water gradient) to exclude impurities affecting bioactivity .

- Assay standardization : Replicate experiments across multiple cell lines/microbial strains (e.g., NCI-60 panel for cancer studies) to identify target-specific vs. off-target effects .

- Structural analogs : Synthesize derivatives (e.g., replacing thiophene with furan) to isolate pharmacophore contributions .

Q. How can computational methods guide SAR (Structure-Activity Relationship) studies?

- Docking simulations : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., GSK-3β, COX-2) based on the compound’s hydrogen-bond donors/acceptors .

- QSAR modeling : Train models on bioactivity datasets to predict optimal substituents (e.g., electron-withdrawing groups on the isoxazole ring enhance antimicrobial potency) .

- MD simulations : Analyze binding stability over 100-ns trajectories in explicit solvent (e.g., TIP3P water) to prioritize stable conformers .

Q. What analytical techniques address tautomerism or isomerism in the compound?

- Variable-temperature NMR : Track proton exchange or keto-enol tautomerism by observing peak splitting at low temperatures (e.g., −40°C in CDCl) .

- X-ray crystallography : Resolve tautomeric states via electron density maps, as shown in thiazolo-pyrimidine analogs .

- DFT calculations : Compare experimental and computed C NMR chemical shifts to identify dominant tautomers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.